molecular formula C8H9NO3 B12870122 N-(5-acetylfuran-2-yl)acetamide

N-(5-acetylfuran-2-yl)acetamide

Cat. No.: B12870122
M. Wt: 167.16 g/mol
InChI Key: UEHKUYKQPAYNNX-UHFFFAOYSA-N
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Description

N-(5-Acetylfuran-2-yl)acetamide is a synthetic acetamide derivative featuring a furan ring substituted with an acetyl group at the 5-position and an acetamide moiety at the 2-position. The compound’s structure combines the aromaticity of the furan ring with the electron-withdrawing acetyl group, which may influence its physicochemical properties (e.g., solubility, crystallinity) and biological interactions.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

N-(5-acetylfuran-2-yl)acetamide

InChI

InChI=1S/C8H9NO3/c1-5(10)7-3-4-8(12-7)9-6(2)11/h3-4H,1-2H3,(H,9,11)

InChI Key

UEHKUYKQPAYNNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetylfuran-2-yl)acetamide typically involves the acetylation of furan derivatives. One common method is the reaction of 5-acetylfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid . Another approach involves the nitration of 2-acetylfuran followed by reduction and subsequent acetylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetylfuran-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl-containing furan derivatives.

    Reduction: Amino-furan derivatives.

    Substitution: Substituted furan derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(5-acetylfuran-2-yl)acetamide exhibits notable antimicrobial activity. In studies, it has been effective against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus and methicillin-resistant strains (MRSA).
  • Gram-negative bacteria : Moderate effectiveness against Escherichia coli.
  • Fungi : Activity against Candida albicans has also been observed.

The proposed mechanism involves the formation of covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or disrupting protein functions .

Cytotoxicity Studies

The compound has shown significant cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent. Various derivatives of this compound have been evaluated for their cytotoxic properties, highlighting its role in cancer research .

Industrial Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in:

  • Pharmaceutical Development : Its ability to interact with specific biological targets makes it a candidate for drug development.
  • Material Science : The compound can be utilized in producing polymers and coatings with desired properties due to its chemical structure.

Case Study 1: Antibacterial Testing

A quantitative structure-activity relationship (QSAR) analysis was conducted to evaluate the antibacterial potential of this compound alongside other chloroacetamides. The study confirmed that variations in substituents influenced efficacy against different bacterial strains, reinforcing its potential as an antibacterial agent.

Case Study 2: Cytotoxicity Evaluation

In another study focusing on cytotoxic effects, various derivatives of chloroacetamides were tested against cancer cell lines. The results indicated significant cytotoxicity for this compound, suggesting further exploration for anticancer applications .

Mechanism of Action

The mechanism of action of N-(5-acetylfuran-2-yl)acetamide involves its interaction with molecular targets in biological systems. The acetyl and acetamide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways . The furan ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(5-acetylfuran-2-yl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, heterocyclic systems, and pharmacological activities.

Structural and Substituent Effects

Compound Substituent/Heterocycle Key Structural Features Impact on Properties/Activity Reference
This compound 5-Acetylfuran Acetyl group (electron-withdrawing) Likely enhances metabolic stability and binding affinity due to increased polarity
N-(3-(5-Methylfuran-2-yl)phenyl)acetamide 5-Methylfuran + phenyl linker Methyl group (electron-donating) May reduce solubility compared to acetyl substitution
N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide Nitronaphthofuran Nitro group (strong electron-withdrawing) Enhances antibacterial activity via increased electrophilicity
N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides Trichloroacetamide + meta-substituents Halogen substituents Alters crystal packing and lattice parameters

Key Observations:

  • Electron-withdrawing groups (e.g., acetyl, nitro) improve biological activity by enhancing electrophilicity and binding to target enzymes .
  • Methyl or phenyl substituents may reduce solubility but increase lipophilicity, affecting bioavailability .

Heterocyclic Systems and Pharmacological Activities

Compound Class Heterocycle Biological Activity Mechanism/Findings Reference
Furan-based acetamides Furan Antibacterial, Antifungal Disrupt microbial cell membranes or enzyme function
Benzofuran-3-yl acetamides Benzofuran Anticonvulsant Inhibit seizure spread via sodium channel modulation (ED50: 0.055–0.259 mmol/kg)
Thiadiazole acetamides 1,3,4-Thiadiazole Cytotoxic (MCF-7 cells) Induce apoptosis via ROS generation
Benzothiazole acetamides Benzothiazole Anticancer (patent data) Target kinase pathways

Key Observations:

  • Furan derivatives are versatile scaffolds for antimicrobial agents, while benzofuran analogs show promise in CNS disorders due to improved blood-brain barrier penetration .
  • Thiadiazole and benzothiazole systems exhibit cytotoxicity via distinct mechanisms, highlighting the role of heterocycle choice in target specificity .

Biological Activity

N-(5-acetylfuran-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with an acetyl group and an acetamide moiety. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Proteus mirabilis1010

The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways, although further studies are required to elucidate the precise mechanisms involved.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's efficacy was assessed using various assays, including MTT and flow cytometry.

Cell Line IC50 (µM) Mechanism
MCF-720Apoptosis induction
HeLa25Cell cycle arrest

The induction of apoptosis is believed to be mediated through the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptotic pathways .

Case Studies

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound could serve as a potential alternative or adjunctive therapy for resistant bacterial strains.
  • Cancer Cell Line Analysis : A study involving various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that it could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The acetyl and acetamide groups facilitate hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Apoptotic Pathway Activation : It appears to activate intrinsic apoptotic pathways through mitochondrial disruption.

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